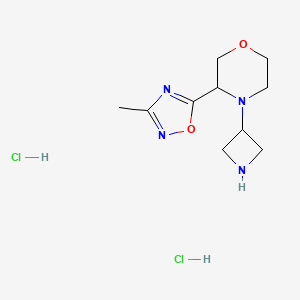

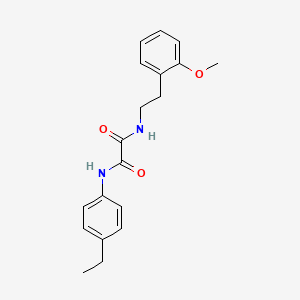

![molecular formula C24H17FN2O3 B2838878 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate CAS No. 477857-35-5](/img/structure/B2838878.png)

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound or its related compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by the presence of a pyrimidine ring, a phenyl ring, and a methoxy group . The exact molecular structure would require further analysis using techniques such as X-ray diffraction.Scientific Research Applications

Protein Crosslinking and Affinity Labeling

This class of compounds, particularly nitrophenyl ethers, has been identified as highly efficient photoreagents for protein crosslinking and affinity labeling. Their reactivity is triggered by UV light, facilitating the precise tagging of proteins without hindering the biological activity of the target site. Such characteristics make them invaluable in studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).

Inhibitors of the Met Kinase Superfamily

Derivatives of the discussed compound have been developed as selective inhibitors of the Met kinase superfamily, demonstrating significant potential in cancer treatment. These compounds have shown complete tumor stasis in preclinical models, highlighting their importance in oncology research (Schroeder et al., 2009).

Lignin Pyrolysis Mechanisms

The pyrolysis of methoxy-substituted phenolic compounds, closely related to the chemical structure of interest, provides insights into lignin pyrolysis mechanisms. This research is crucial for advancing biofuel production technologies, as it helps in understanding the breakdown processes of lignin, a major component of plant biomass (Kim, Bai, & Brown, 2014).

Corrosion Inhibitors

Certain pyridopyrimidinone derivatives, related to the compound , serve as effective corrosion inhibitors for metals. This application is particularly relevant in extending the lifespan of industrial machinery and infrastructure by preventing corrosive damage (Abdallah, Shalabi, & Bayoumy, 2018).

Anticancer Agents

Fluorinated coumarin–pyrimidine hybrids, structurally akin to the compound of interest, have been synthesized and identified as potent anticancer agents. Their mechanism involves DNA cleavage, offering a novel approach to cancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).

Liquid Crystals

The compound and its derivatives have been investigated for their roles in developing new liquid crystal materials. Such materials have applications in electronic displays and other optical devices, demonstrating the versatility of this chemical class in materials science (Praveen & Ojha, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and material science. Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential therapeutic uses .

properties

IUPAC Name |

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN2O3/c1-29-20-10-4-16(5-11-20)22-14-15-26-23(27-22)17-6-12-21(13-7-17)30-24(28)18-2-8-19(25)9-3-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZKCUTZLJJSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

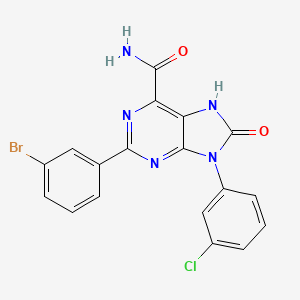

![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)

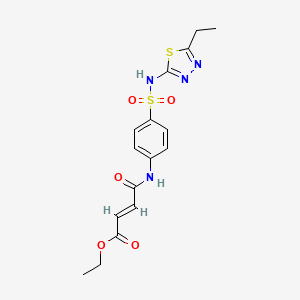

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)

![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide](/img/structure/B2838813.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)